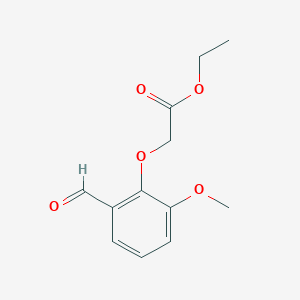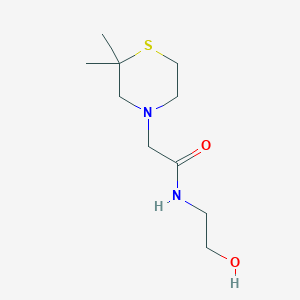
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a chlorobenzyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, a benzyl group, and a chlorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive chlorobenzyl group. This group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures often have low solubility in water and are soluble in organic solvents .Applications De Recherche Scientifique
Antimicrobial Agent
“N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” has been identified as an antimicrobial agent. It has been found to inhibit the growth of Haemophilus influenzae , a bacterium that can cause a range of infections, including pneumonia, meningitis, and septic arthritis .
Inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)
This compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The inhibition of this enzyme could potentially be used to develop new antimicrobial drugs.
Antimycobacterial Agent
“N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” has shown antimycobacterial activity. It has been found to be effective against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Antibacterial Agent against Staphylococcus
This compound has shown antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis . These bacteria are common causes of skin infections, respiratory disease, and food poisoning.
Intermediate for Organic Chemicals
“N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” can be used as an intermediate for the synthesis of various organic chemicals .
Intermediate for Pharmaceuticals
This compound can also be used as an intermediate in the production of various pharmaceuticals .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the production of universal isoprenoid precursors . This pathway is absent in humans but crucial for pathogens such as Mycobacterium tuberculosis .
Mode of Action
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide interacts with DXPS, inhibiting its function . The compound has been identified as an inhibitor of DXPS, with an IC50 value of 1.0 μM . This interaction results in the disruption of the MEP pathway, affecting the production of isoprenoid precursors .
Biochemical Pathways
The compound affects the MEP pathway by inhibiting the DXPS enzyme . This pathway is responsible for the production of isoprenoid precursors, which are essential components of several primary metabolites and secondary metabolites. By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of these precursors .
Pharmacokinetics
For instance, 9-(2-chlorobenzyl)adenine, a structurally similar compound, undergoes N1-oxidation by hamster hepatic microsomes . This suggests that N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide might also undergo similar metabolic transformations, affecting its bioavailability.
Result of Action
The inhibition of DXPS by N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide leads to a disruption in the production of isoprenoid precursors . This disruption can inhibit the growth of certain pathogens, such as Mycobacterium tuberculosis . For instance, the compound has been shown to inhibit the growth of Haemophilus influenzae .
Action Environment
The action, efficacy, and stability of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide can be influenced by various environmental factorsFor instance, the activity of antimicrobial agents can be influenced by the pH and ion concentration of the environment
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMWEMLANTGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

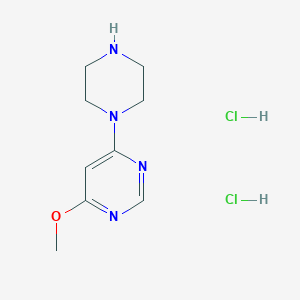
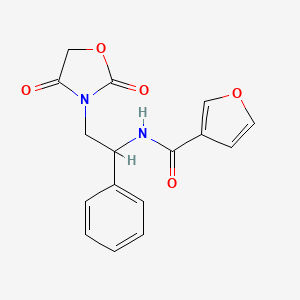
![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2446069.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)
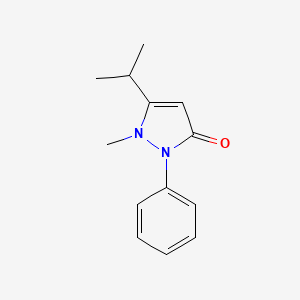
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)
![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)
![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)
